1-bromo-7-methoxyNaphthalene
Description
Significance of Halogenated Naphthalene (B1677914) Derivatives in Organic Synthesis and Materials Science Research
Halogenated naphthalene derivatives are particularly valuable intermediates in organic synthesis. nih.gov The presence of a halogen atom, such as bromine or chlorine, provides a reactive handle for a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions. nih.gov These reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, allow for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. chemshuttle.com This capability is crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials. For instance, halogenated naphthalenes are used as starting materials for the synthesis of polycyclic aromatic hydrocarbons, fluorescent dyes, and various heterocyclic compounds. nih.govchemshuttle.com
In the realm of materials science, halogenated naphthalenes play a significant role in the development of novel organic materials. smolecule.com Their unique electronic and photophysical properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com The introduction of halogens can influence the frontier molecular orbital energy levels, charge transport characteristics, and solid-state packing of the resulting materials. Furthermore, perfluorohalogenated naphthalenes are being explored for their potential in crystal engineering due to their capacity for halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules into well-defined supramolecular structures. chemrxiv.org
Overview of 1-Bromo-7-methoxynaphthalene in Contemporary Academic Research
Among the diverse class of halogenated naphthalenes, this compound has emerged as a versatile building block in contemporary academic research. Its structure, featuring a bromine atom at the 1-position and a methoxy (B1213986) group at the 7-position, offers a unique combination of reactivity and functionality.
The primary application of this compound lies in its use as a key intermediate in the synthesis of more complex molecules. For example, it is a crucial precursor for the preparation of the agomelatine (B1665654) intermediate, (7-methoxy-1-naphthyl)acetonitrile. patsnap.com This is achieved through the formation of a Grignard reagent from this compound, which then reacts with bromoacetonitrile. patsnap.com
The reactivity of the bromine atom in this compound also allows for its participation in various coupling reactions, enabling the construction of intricate molecular frameworks relevant to medicinal chemistry and materials science.
| Property | Value |
| CAS Number | 83710-61-6 |
| Molecular Formula | C11H9BrO |
| Molecular Weight | 237.09 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 60-63°C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-7-methoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLPPPMPHPHUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2Br)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309440 | |
| Record name | 1-Bromo-7-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83710-61-6 | |
| Record name | 1-Bromo-7-methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83710-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-7-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 7 Methoxynaphthalene and Analogues
Electrophilic Aromatic Substitution Approaches for Bromination of Naphthalene (B1677914) Systems
Electrophilic aromatic substitution is a fundamental approach for the introduction of a bromine atom onto the naphthalene core. The regiochemical outcome of this reaction is highly dependent on the directing effects of the substituents already present on the naphthalene ring, as well as the reaction conditions employed.
Regioselectivity in Bromination of Methoxynaphthalenes
The methoxy (B1213986) group (–OCH₃) is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. In the case of 7-methoxynaphthalene, the methoxy group at the 7-position activates multiple positions on the naphthalene ring, which can lead to a mixture of brominated products. The primary positions susceptible to electrophilic attack are those ortho and para to the methoxy group.
Controlling the regioselectivity to favor the formation of 1-bromo-7-methoxynaphthalene over other isomers is a significant challenge. The choice of brominating agent, solvent, and temperature plays a crucial role in directing the substitution to the desired position. For instance, the use of elemental bromine (Br₂) often leads to the formation of multiple isomers. wikipedia.orgresearchgate.net To enhance regioselectivity, milder brominating agents and specific reaction conditions are often employed.
Research has shown that in the bromination of 2-methoxynaphthalene (B124790), a variety of reagents and conditions can be used to control the outcome. wipo.intgoogle.com For example, the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst can provide a degree of selectivity. The solvent can also influence the reaction; for example, dichloromethane (B109758) and chloroform (B151607) are known to favor bromination at the 2-position in some naphthalene systems.
A study on the bromination of various substituted pyrroles demonstrated that the nature of the directing group can significantly influence the position of bromination, a principle that also applies to naphthalene systems. acs.org Computational studies have also been used to predict the most likely sites of electrophilic attack, aiding in the rational design of selective bromination reactions. acs.org
| Starting Material | Brominating Agent | Solvent | Major Product | Reference |
| Naphthalene | Br₂ | CCl₄ | 1-Bromonaphthalene | wikipedia.org |
| 1-Bromonaphthalene | Br₂ | CH₂Cl₂ | 1,4-Dibromonaphthalene | researchgate.net |
| 2-Naphthol (B1666908) | PIDA/AlBr₃ | MeCN | 1-Bromo-2-naphthol | nih.gov |
| 2-Methoxynaphthalene | PIDA/AlBr₃ | MeCN | 1-Bromo-2-methoxynaphthalene (B48351) | nih.gov |
| 7-Methoxy-2-naphthol | PIDA/AlBr₃ | MeCN | 1-Bromo-7-methoxy-2-naphthol | nih.gov |
Oxidative Bromination Strategies Utilizing In Situ Generated Bromine
To circumvent the handling of hazardous molecular bromine and to improve selectivity, methods involving the in situ generation of bromine have been developed. These oxidative bromination strategies typically involve the oxidation of a bromide salt, such as ammonium (B1175870) bromide (NH₄Br) or potassium bromide (KBr), in the presence of an oxidizing agent. researchgate.net
One such system employs Oxone® (potassium peroxymonosulfate) as the oxidant in conjunction with NH₄Br. researchgate.net This method has been shown to be effective for the regioselective monobromination of various activated aromatic compounds. researchgate.net The reaction proceeds under mild conditions and often provides high yields of the desired product. For substrates with a para-substituent, ortho bromination is observed. researchgate.net
Another approach utilizes hydrogen peroxide (H₂O₂) as a green oxidant in combination with an alkali metal halide in an aqueous micellar medium. scirp.org This environmentally benign method is inspired by the action of vanadium-dependent bromoperoxidases found in marine algae. scirp.org The use of a surfactant like cetyltrimethylammonium bromide (CTAB) facilitates the reaction between the aqueous and organic phases. scirp.org
Furthermore, a system based on phenyliodine diacetate (PIDA) and aluminum tribromide (AlBr₃) has been reported for the efficient bromination of phenols and their methyl ethers. nih.gov This method allows for the bromination of electron-rich and electron-poor naphthol derivatives with high yields. nih.gov
| Substrate | Brominating System | Solvent | Product | Yield (%) | Reference |
| 2-Naphthol | PIDA/AlBr₃ | MeCN | 1-Bromo-2-naphthol | 93 | nih.gov |
| 2-Methoxynaphthalene | PIDA/AlBr₃ | MeCN | 1-Bromo-2-methoxynaphthalene | 88 | nih.gov |
| 7-Methoxy-2-naphthol | PIDA/AlBr₃ | MeCN | 1-Bromo-7-methoxy-2-naphthol | 54 | nih.gov |
| 4-Bromo-1-naphthol | PIDA/AlBr₃ | MeCN | 1,4-Dibromo-1-naphthol | 86 | nih.gov |
Directed Metalation Strategies for Naphthalene Functionalization
Directed metalation provides a powerful alternative for the regioselective functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.org
Directed ortho-Metalation of Methoxynaphthalene Derivatives
The methoxy group can act as a directing metalation group, facilitating the lithiation of the adjacent ortho-positions. wikipedia.orgresearchgate.net The reaction of a methoxynaphthalene with an organolithium reagent like n-butyllithium (n-BuLi) can lead to the formation of a lithiated intermediate. This intermediate can then be quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to introduce a bromine atom at the desired position.
The regioselectivity of directed ortho-metalation can be influenced by factors such as the specific organolithium reagent used, the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), and the solvent. researchgate.netresearchgate.net For instance, the use of bulky lithium amide bases can sometimes lead to metalation at a different position compared to alkyllithiums. researchgate.net
A study on the lithiation of 1-methoxynaphthalene (B125815) showed that the regioselectivity is dependent on the reaction conditions. acs.org Similarly, research on the directed ortho-metalation of various aromatic compounds has highlighted the importance of the directing group's ability to coordinate with the lithium reagent. researchgate.netuwc.ac.za
Substrate-Promoted ortho-Metalation Processes
In some cases, the aromatic substrate itself can promote the ortho-metalation process without the need for an external chelating agent like TMEDA. researchgate.net This phenomenon, known as substrate-promoted ortho-metalation, occurs when the substrate can effectively deaggregate the organolithium reagent, enhancing its reactivity. researchgate.net
For example, 1,2-dimethoxybenzene (B1683551) and 1,2,4-trimethoxybenzene (B152335) have been shown to undergo directed ortho-metalation in high yields with n-BuLi in hydrocarbon media without the aid of a catalyst. researchgate.net This principle can be extended to methoxynaphthalene systems, where the methoxy group can serve as both the directing group and the deoligomerization agent for the organolithium reagent. researchgate.net
Transition Metal-Catalyzed Synthetic Routes to Aryl Bromides
Transition metal-catalyzed reactions have emerged as versatile tools for the formation of carbon-halogen bonds. researchgate.netdergipark.org.tr These methods often offer high selectivity and functional group tolerance. While direct C-H bromination catalyzed by transition metals is a developing area, cross-coupling reactions are well-established for the synthesis of aryl bromides. rsc.orgresearchgate.net
In the context of synthesizing this compound, a transition metal-catalyzed approach could involve the conversion of a different functional group at the 1-position, such as a boronic acid or a triflate, to a bromide. For instance, a Suzuki-Miyaura or Stille coupling reaction could be employed in reverse, or a Sandmeyer-type reaction could be utilized starting from an amino group.
A study on the regioselective modification of 1,7-dibromonaphthalene (B1609875) demonstrated that transition metal-catalyzed cross-coupling reactions predominantly occur at the less hindered 7-position. figshare.com This highlights the potential for selective functionalization of naphthalene derivatives using these methods. Conversely, bromine-lithium exchange was found to occur at the 1-position, offering a complementary strategy for regioselective synthesis. figshare.com
The development of new transition metal-free methods for the synthesis of bromonaphthalene derivatives is also an active area of research, aiming for more cost-effective and environmentally friendly processes. researchgate.netdergipark.org.tr
Formation and Reactivity of Grignard Reagents from this compound
Grignard reagents, organomagnesium halides with the general formula RMgX, are potent nucleophiles and strong bases widely used in organic synthesis for creating new carbon-carbon bonds. leah4sci.comwisc.edumasterorganicchemistry.com The formation of a Grignard reagent from this compound, specifically 7-methoxy-1-naphthylmagnesium bromide, involves the reaction of the aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comlibretexts.orgtestbook.com The ether solvent is crucial as it stabilizes the Grignard reagent and is aprotic, preventing the reagent's decomposition. leah4sci.com
A typical laboratory-scale preparation involves adding this compound dissolved in an appropriate solvent to magnesium turnings. patsnap.comlibretexts.org For instance, one method describes dissolving this compound (1.0 mol) in tetrahydrofuran and slowly adding this solution to magnesium chips (1.0 mol) and a small amount of iodine, which acts as an initiator. patsnap.com The reaction is often initiated by gentle warming and then proceeds under reflux for a period to ensure complete formation of the Grignard reagent. libretexts.orgtestbook.com The resulting solution of 7-methoxy-1-naphthylmagnesium bromide is then used in situ for subsequent reactions. libretexts.org
The reactivity of the 7-methoxy-1-naphthylmagnesium bromide is characterized by the nucleophilic nature of the carbon atom bonded to magnesium. leah4sci.comlibretexts.org This nucleophilic carbon can attack various electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes, ketones, and esters, as well as epoxides and carbon dioxide. masterorganicchemistry.comthermofisher.com
Reactions with Carbonyl Compounds:
Aldehydes and Ketones: The Grignard reagent adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup to protonate the intermediate alkoxide. masterorganicchemistry.combyjus.com
Esters: The reaction with esters typically involves a double addition of the Grignard reagent to yield a tertiary alcohol. masterorganicchemistry.com The initial addition forms a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com
Carbon Dioxide: Reaction with carbon dioxide, followed by acidic workup, leads to the formation of a carboxylic acid. masterorganicchemistry.com
A specific application of the Grignard reagent from this compound is in the synthesis of (7-methoxy-1-naphthyl)acetonitrile, an intermediate for the pharmaceutical agomelatine (B1665654). patsnap.com In this process, the prepared Grignard reagent is reacted with bromoacetonitrile. patsnap.com
Interactive Table: Formation of 7-methoxy-1-naphthylmagnesium bromide
| Reactant | Reagent | Solvent | Conditions | Product |
| This compound | Magnesium turnings, Iodine (initiator) | Tetrahydrofuran (THF) | Controlled temperature (e.g., 40°C), 0.5 h reaction time patsnap.com | 7-methoxy-1-naphthylmagnesium bromide |
Regioselective Hydrodebromination Approaches for Brominated Methoxynaphthalenes
Regioselective hydrodebromination is a crucial reaction for the selective removal of a bromine atom from a polybrominated molecule, which is particularly useful in the synthesis of specific isomers of brominated methoxynaphthalenes. justia.com This controlled removal allows for the synthesis of desired intermediates that might be difficult to obtain through direct bromination. google.com
One prominent example is the regioselective hydrodebromination of 1,6-dibromo-2-methoxynaphthalene (B3014816) to produce 2-bromo-6-methoxynaphthalene (B28277). google.comwipo.int This transformation can be achieved using hydrogen gas in the presence of a catalyst. wipo.int Tungsten carbide has been identified as an effective catalyst for this specific hydrodebromination. justia.comwipo.int The reaction is typically carried out in a suitable solvent, and in some procedures, a phase transfer catalyst is also employed to enhance the reaction rate and selectivity. justia.com
The reaction conditions, such as temperature and pressure, are critical for achieving high selectivity. For instance, the hydrodebromination using a tungsten carbide catalyst can be conducted at temperatures ranging from 50 to 150°C and pressures from 65 to 200 psig. justia.com The choice of solvent can also influence the reaction's outcome. Halogenated organic solvents like ethylene (B1197577) dichloride have been used, sometimes in combination with water. justia.com
Another approach involves the use of iron powder in an aqueous acidic medium to effect the hydrodebromination of 1,6-dibromo-2-naphthol (B94854) to 6-bromo-2-naphthol, which can then be methylated to 2-bromo-6-methoxynaphthalene. justia.com
The selective removal of a bromine atom from other polybrominated methoxynaphthalenes has also been explored. For example, base-promoted aromatization of certain tetrabromodimethoxytetrahydronaphthalene derivatives can lead to the formation of tribromo-methoxynaphthalenes. tubitak.gov.trtubitak.gov.tr
Interactive Table: Regioselective Hydrodebromination of Brominated Methoxynaphthalenes
| Starting Material | Reagents | Catalyst | Solvent | Product |
| 1,6-Dibromo-2-methoxynaphthalene | Hydrogen gas | Tungsten carbide | Organic solvent wipo.int | 2-Bromo-6-methoxynaphthalene |
| 1,6-Dibromo-2-naphthol | Hydrogen gas | Tungsten carbide, Phase transfer catalyst | Halogenated organic solvent (e.g., ethylene dichloride) justia.com | 6-Bromo-2-naphthol |
| 1,6-Dibromo-2-naphthol | Iron powder | - | Aqueous acid medium justia.com | 6-Bromo-2-naphthol |
General Synthetic Methodologies for Building Blocks
The synthesis of this compound and its analogues often relies on the strategic functionalization of naphthalene precursors. A common and direct method for introducing a bromine atom is through electrophilic aromatic substitution.
For the synthesis of this compound, the starting material is typically 7-methoxynaphthalene. The bromination is achieved using a brominating agent like bromine (Br₂) in a suitable solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature, are controlled to favor the desired regioselectivity, targeting the C1 position. The methoxy group at the 7-position directs the incoming electrophile (bromine) primarily to the ortho and para positions.
An alternative to direct bromination involves multi-step sequences starting from more readily available naphthalene derivatives. For example, 2-naphthol can be methylated to 2-methoxynaphthalene using reagents like dimethyl sulfate (B86663) or methyl iodide. youtube.com This 2-methoxynaphthalene can then be brominated.
The synthesis of other functionalized methoxynaphthalene building blocks often involves similar principles. For instance, the synthesis of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives starts from 2-methoxynaphthalene, which undergoes a series of reactions to build the complex heterocyclic core. acs.org The synthesis of aryl-substituted naphthalenes can be achieved through Stobbe condensation, as demonstrated in the synthesis of 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene starting from 4,4'-dimethoxybenzophenone (B177193) and diethylsuccinate. nepjol.info
Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura coupling, are valuable for introducing aryl or other organic fragments to a brominated methoxynaphthalene core. acs.org
Interactive Table: General Synthetic Methodologies for Naphthalene Building Blocks
| Starting Material | Reagents/Reaction Type | Product |
| 7-Methoxynaphthalene | Bromine (Br₂) in acetic acid or dichloromethane | This compound |
| 2-Naphthol | Dimethyl sulfate or methyl iodide youtube.com | 2-Methoxynaphthalene |
| 4,4'-Dimethoxybenzophenone, Diethylsuccinate | Stobbe condensation, followed by cyclization and acetylation nepjol.info | 1-Acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene |
| 2-Bromo-6-methoxynaphthalene | Hexylmagnesium bromide, PdCl₂(dppf) (Kumada-Tamao-Corriu coupling) mdpi.com | 2-Hexyl-6-methoxynaphthalene |
| 7-Methoxy-2-naphthyl trifluoromethanesulfonate | Phenylboronic acid (Suzuki coupling) acs.org | 7-Phenyl-2-methoxynaphthalene |
Reactivity and Transformations of 1 Bromo 7 Methoxynaphthalene in Advanced Organic Synthesis
Cross-Coupling Reactions
The carbon-bromine bond at the C1 position of 1-bromo-7-methoxynaphthalene is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These methods are fundamental to molecular construction, offering reliable pathways to elaborate the naphthalene (B1677914) scaffold.
Palladium catalysis is the dominant tool for activating aryl halides. This compound readily engages in several cornerstone palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. molaid.comchemshuttle.com
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between this compound and an organoboron reagent, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds and other substituted aromatics. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The Heck reaction couples this compound with an alkene to form a new carbon-carbon bond, typically yielding a substituted styrenic system. cdnsciencepub.comlibretexts.org The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step that releases the product and a palladium-hydride species. libretexts.org A base is used to regenerate the Pd(0) catalyst. libretexts.org The synthesis of the anti-inflammatory drug Naproxen via the Heck reaction of 2-bromo-6-methoxy-naphthalene with ethylene (B1197577) highlights the industrial relevance of this transformation for methoxynaphthalene derivatives. cdnsciencepub.comrug.nl
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This reaction allows for the synthesis of arylamines from this compound, overcoming the limitations of classical methods like nucleophilic substitution. wikipedia.org The mechanism involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The development of specialized, sterically hindered phosphine (B1218219) ligands has been crucial to the broad applicability and high efficiency of this reaction. libretexts.org
Interactive Table: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Bromo-methoxynaphthalenes
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Temp. (°C) | Citations |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/XPhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene | 60-110 | nih.govorganic-chemistry.org |
| Heck | Alkene (e.g., Ethylene) | Pd(OAc)₂/PPh₃ | Cs₂CO₃, Et₃N | DMF, CH₃CN | 80-100 | rug.nlespublisher.com |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/BINAP or other bulky phosphines | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | chemshuttle.comwikipedia.orgorganic-chemistry.org |
A more recent innovation in cross-coupling is the reductive coupling of two different electrophiles, known as cross-electrophile coupling. wikipedia.org Unlike traditional methods that pair an electrophile with a nucleophile (organometallic reagent), this strategy couples two electrophiles, such as this compound and an alkyl halide, using a transition metal catalyst (often nickel or palladium) and a stoichiometric reductant like zinc or manganese metal. wikipedia.orgu-tokyo.ac.jp
The key to achieving cross-selectivity over homocoupling is to use electrophiles with different reactivities or catalyst systems that can differentiate between the two coupling partners. wikipedia.org For instance, a nickel(0) catalyst might selectively undergo oxidative addition with the aryl bromide over an alkyl bromide. The resulting aryl-nickel(II) intermediate can then react with an alkyl radical (generated from the second electrophile) to form the cross-coupled product after reductive elimination. wikipedia.org While specific examples involving this compound are not extensively documented, its nature as an aryl bromide makes it a prime candidate for this methodology, offering a direct route to alkylated naphthalene derivatives without the need to pre-form a nucleophilic organometallic reagent. nih.gov
Palladium-Catalyzed Cross-Coupling Methodologies
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. However, the electron-rich nature of aromatic rings makes them inherently resistant to nucleophilic attack unless specific electronic requirements are met. wikipedia.org
The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This intermediate is resonance-stabilized. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
Polycyclic systems like naphthalene can also undergo SNAr reactions. numberanalytics.com The stability of the intermediate Meisenheimer complex is paramount to the reaction's feasibility. nptel.ac.in While the stepwise mechanism is widely taught, recent computational and experimental studies have provided evidence that some SNAr reactions may proceed through a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single step, avoiding a discrete intermediate. acs.org The specific mechanism can depend on the nucleophile, leaving group, and the electronic nature of the aromatic system. acs.org
The feasibility of the SNAr reaction is critically dependent on the substituents present on the aromatic ring. numberanalytics.com Strongly electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group are essential for activating the ring towards nucleophilic attack. wikipedia.orglibretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the first step. libretexts.orgnptel.ac.in
Conversely, electron-donating groups (EDGs), such as alkoxy (-OR) or amino (-NR₂) groups, deactivate the aromatic ring towards SNAr. nptel.ac.in These groups increase the electron density of the ring, repelling the incoming nucleophile and destabilizing the negatively charged intermediate. This compound contains a methoxy (B1213986) group, which is a moderate electron-donating group. This EDG deactivates the naphthalene system, making the direct displacement of the bromide by a nucleophile via the SNAr pathway highly unfavorable under typical conditions. For substitution to occur on such an electron-rich system, either extremely harsh reaction conditions or the presence of a powerful activating group elsewhere on the ring would be necessary. For example, studies on related methoxynaphthalenes have shown that a nucleophilic substitution of the methoxy group can be achieved, but only when a potent electron-withdrawing group, like a sulfonyl group, is installed at the ortho position to activate the system.
Mechanistic Considerations of SNAr in Naphthalene Systems
Electrophilic Aromatic Substitution on Derived Compounds
While this compound itself is primed for cross-coupling at the C-Br bond, its derivatives—formed by replacing the bromine atom—are excellent substrates for electrophilic aromatic substitution (EAS). In these derivatives, typically a 1-R-7-methoxynaphthalene, the regiochemical outcome of EAS is governed by the combined directing effects of the C7-methoxy group and the new substituent at C1. lkouniv.ac.in
The methoxy group is a powerful, electron-donating activating group. It directs incoming electrophiles to the positions ortho and para to itself. In the 7-methoxynaphthalene system, this corresponds to positions C2, C6, and C8. The substituent at C1 (represented as 'R') will also exert a directing effect. The final position of substitution will depend on the interplay between these two groups, including both electronic and steric factors.
For instance, if 'R' is an electron-donating alkyl group (from a Suzuki coupling), it will also activate the ring, reinforcing the activation provided by the methoxy group. If 'R' is an electron-withdrawing group, it will deactivate the ring, but the powerful activation from the methoxy group will still likely control the reaction, directing the electrophile to one of the activated positions (C2, C6, or C8). Steric hindrance from a bulky 'R' group at C1 may disfavor substitution at the adjacent C2 and C8 positions, potentially making C6 the most favored site.
Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-R-7-methoxynaphthalene
| Electrophilic Reaction | Electrophile (E⁺) | Nature of 'R' Group at C1 | Primary Predicted Product(s) | Rationale / Citations |
| Nitration | NO₂⁺ | Alkyl (activating) | 6-Nitro and 8-Nitro derivatives | Methoxy group is a strong o,p-director to C6/C8. C2 is also possible but may be sterically hindered. lkouniv.ac.in |
| Halogenation | Br⁺, Cl⁺ | Aryl (weakly de/activating) | 6-Halo derivative | C6 is para to the strong -OCH₃ activator and less sterically hindered than C8. wku.edu |
| Friedel-Crafts Acylation | R-C=O⁺ | Amine (activating, from Buchwald-Hartwig) | 6-Acyl derivative | The acyl group is bulky and will prefer the less hindered C6 position. The reaction is sensitive to strongly activating/deactivating groups. lkouniv.ac.in |
| Sulfonation | SO₃ | Any | 6-Sulfonyl derivative | Sulfonation is often reversible and may favor the thermodynamically most stable product, often the least hindered position. lkouniv.ac.in |
Further Functionalization via Organometallic Intermediates
The carbon-bromine bond of this compound serves as a versatile handle for the introduction of a wide array of functional groups through the formation of organometallic intermediates. These intermediates, primarily organolithium and organomagnesium species, are powerful nucleophiles that can react with various electrophiles. Additionally, the bromine atom is amenable to transition metal-catalyzed cross-coupling reactions, significantly expanding the synthetic utility of this scaffold.
A key strategy involves the formation of the corresponding Grignard or organolithium reagent. For instance, treatment of a related compound, 1-bromo-2-(oct-1-yn-1-ylsulfanyl)benzene, with iPrMgCl·LiCl at low temperatures facilitates a bromine-magnesium exchange, generating a reactive Grignard reagent that can be trapped with electrophiles like iodine. uni-muenchen.de While not directly demonstrated on this compound in the provided context, this methodology is a standard and expected transformation for aryl bromides. Similarly, lithium-halogen exchange, often using reagents like n-butyllithium or tert-butyllithium, can generate the corresponding 7-methoxy-1-naphthyllithium. acs.org This powerful nucleophile can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Beyond these classical organometallic reagents, this compound is an excellent substrate for modern cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide under palladium catalysis, is a prominent example. academie-sciences.frwikipedia.org This reaction allows for the formation of a carbon-carbon bond between the naphthalene core and various aryl or vinyl groups. The reactivity of aryl bromides in Suzuki-Miyaura couplings is well-established, making this compound a reliable coupling partner. wikipedia.orgresearchgate.net For example, the related 2-bromo-6-methoxynaphthalene (B28277) has been successfully coupled with phenylboronic acid using a palladium acetate/bis-imidazolium salt catalytic system. researchgate.net
Another critical transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction enables the direct formation of aryl amines from aryl halides, a transformation that is often challenging using classical methods. wikipedia.orgchemshuttle.com The versatility of the Buchwald-Hartwig amination allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse set of N-arylated products. wikipedia.orgorganic-chemistry.org The development of specialized ligands has greatly expanded the scope of this reaction, enabling the use of even challenging coupling partners like ammonia (B1221849) equivalents. wikipedia.org
The following table summarizes key cross-coupling reactions applicable to this compound based on transformations of similar substrates.
| Reaction Type | Coupling Partner | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Palladium catalyst (e.g., Pd(OAc)₂) and a base | Biaryl compound | academie-sciences.frwikipedia.orgresearchgate.net |
| Buchwald-Hartwig Amination | Primary or secondary amine | Palladium catalyst and a base | Aryl amine | wikipedia.orgchemshuttle.comorganic-chemistry.org |
| Ullmann Coupling | Another aryl halide | Copper catalyst | Symmetrical or unsymmetrical biaryl | fluorine1.ru |
| Nitrile-Group Transfer | Organic nitrile (e.g., acetonitrile) | Palladium complex and zinc powder | Aryl nitrile | acs.org |
Radical Reaction Pathways and Ipso-Substitution
In addition to ionic and organometallic pathways, this compound can participate in radical reactions. The carbon-bromine bond can be homolytically cleaved under certain conditions to generate a naphthyl radical, which can then undergo further transformations. For instance, radical bromination of activated aromatic systems often employs N-bromosuccinimide (NBS) in the presence of a radical initiator. smolecule.com While this is more commonly used for benzylic bromination, under specific conditions, it can influence aromatic substitution patterns. The photolytic bromination of alkyl bromides, for example, is known to proceed through a bridged radical intermediate, suggesting that neighboring groups can influence the course of radical reactions. govtpgcdatia.ac.in
The presence of the methoxy group on the naphthalene ring significantly influences its reactivity in both electrophilic and radical reactions. In some cases, radical decomposition of the brominating agent can compete with the desired ionic reaction pathway, potentially lowering the yield of the ring-brominated product. oup.com Irradiation with light can promote the formation of bromo-radicals from reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBMH), which can then abstract hydrogen atoms or react with the solvent. oup.com
Ipso-substitution is another important reaction pathway where an incoming electrophile attacks a position already occupied by a substituent other than hydrogen. libretexts.org While electrophilic aromatic substitution typically involves the replacement of a hydrogen atom, attack at the carbon bearing the bromine atom can occur. In the context of this compound, an electrophile could potentially attack the C1 position, leading to a transient intermediate. The fate of this intermediate depends on the nature of the electrophile and the stability of the leaving group.
A particularly relevant example of ipso-substitution involves the reaction of arylboronic acids with N-halosuccinimides. organic-chemistry.org This reaction proceeds with high regioselectivity to give the corresponding iodo- and bromo-arenes, where the boronic acid group is replaced by the halogen. organic-chemistry.org This highlights a scenario where a functional group at the C1 position can be cleanly replaced. Although this example involves the substitution of a boronic acid, it illustrates the principle of ipso attack, which could be a competing or even a productive pathway in reactions involving this compound under specific electrophilic conditions. For example, nitration of some alkylbenzenes is known to proceed via ipso attack, followed by rearrangement or elimination of the original substituent. libretexts.org
The following table outlines potential radical and ipso-substitution reactions involving the this compound core.
| Reaction Type | Reagent | Key Intermediate | Potential Product/Outcome | Reference |
|---|---|---|---|---|
| Radical Bromination | NBS/Radical Initiator | Naphthyl radical | Further bromination or side reactions | smolecule.comgovtpgcdatia.ac.in |
| Light-Induced Bromination | DBMH/Light | Bromo-radical | Potential for reduced yield of desired product | oup.com |
| Electrophilic Ipso-Substitution | Strong Electrophile (e.g., NO₂⁺) | Wheland-type intermediate at C1 | Replacement of bromine or rearrangement | libretexts.org |
| Halodeboronation (by analogy) | N-Halosuccinimide | Ipso-attack on C-B bond | Regioselective formation of aryl halide | organic-chemistry.org |
Mechanistic Studies of Reactions Involving 1 Bromo 7 Methoxynaphthalene
Elucidation of Reaction Mechanisms in Catalytic Processes
Catalytic processes involving 1-bromo-7-methoxynaphthalene are central to the construction of complex molecular architectures. The elucidation of the underlying mechanisms is critical for catalyst design and reaction optimization. cardiff.ac.uk
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming carbon-carbon bonds. In a typical Suzuki coupling, the mechanism commences with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The nature of the ligands on the palladium center can significantly influence the efficiency and selectivity of these steps. core.ac.uk For instance, in the synthesis of axially chiral biaryls, the choice of a chiral ligand on the palladium catalyst can induce high levels of enantioselectivity by discriminating between different reaction pathways during the C-H activation or cross-coupling steps. thieme-connect.com
Similarly, the Ullmann coupling, often catalyzed by copper, provides a route to biaryl compounds. The mechanism is thought to involve the formation of an organocopper intermediate from this compound, which then couples with another aryl halide. fluorine1.ru
The development of new antidepressant molecules has also utilized metal-catalyzed reactions. For example, palladium-catalyzed α-arylation reactions have been employed in the synthesis of (S)-nafenodone, where a chiral monophosphorus ligand directs the enantioselectivity of the C-C bond formation. nih.gov The mechanism of such reactions often involves a catalytic cycle where the metal center shuttles between different oxidation states. nih.gov
| Catalyst System | Reaction Type | Key Mechanistic Steps | Ref. |
| Pd(0)/Chiral Ligand | Atropoenantioselective C-H Arylation | Oxidative Addition, Enantioselective C-H Activation, Reductive Elimination | thieme-connect.com |
| Pd(0)/Phosphine (B1218219) Ligand | Suzuki Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | core.ac.uk |
| Copper | Ullmann Coupling | Formation of Organocopper Intermediate, Coupling | fluorine1.ru |
| [Ru(p-cymene)Cl₂]₂/Phosphine | Hydrogen Borrowing Reductive Amination | Formation of Ruthenium Hydride, Imine Formation, Reduction | nih.gov |
Insights into Directed Metalation Mechanisms: Complex-Induced Proximity Effect (CIPE)
Directed metalation is a powerful strategy for the regioselective functionalization of aromatic compounds. The Complex-Induced Proximity Effect (CIPE) is a key principle governing the regioselectivity of these reactions. researchgate.netresearchgate.net In the context of methoxy-substituted naphthalenes, the methoxy (B1213986) group can direct an organolithium reagent to a specific ortho position. researchgate.net
For 1-methoxynaphthalene (B125815), lithiation can occur at either the 2- or 8-position. researchgate.netresearchgate.net The regioselectivity is highly dependent on the organolithium reagent and the reaction conditions. For instance, n-BuLi in the presence of TMEDA tends to direct lithiation to the 2-position, which is considered the kinetically controlled product. researchgate.net This is attributed to the formation of a complex between the lithium reagent and the methoxy group, which brings the base in close proximity to the C2-hydrogen, facilitating its abstraction. researchgate.net
In contrast, the use of t-BuLi often leads to the thermodynamically more stable 8-lithiated product. researchgate.net This suggests that while CIPE plays a role in the initial deprotonation, the final product distribution can be governed by the relative stability of the resulting organolithium intermediates. researchgate.net The study of directed remote metalations (DreM) further extends this concept, allowing for functionalization at positions far from the directing group, driven by intricate mechanistic pathways that go beyond simple CIPE. researchgate.net
| Organolithium Reagent | Directing Group | Major Lithiation Site | Mechanistic Control | Ref. |
| n-BuLi/TMEDA | 1-Methoxy | 2-position | Kinetic (CIPE) | researchgate.net |
| t-BuLi | 1-Methoxy | 8-position | Thermodynamic | researchgate.net |
Investigation of Anionic and Radical Reaction Pathways
Beyond two-electron polar mechanisms, reactions of this compound can also proceed through anionic and radical intermediates. The SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism is a prime example of a reaction pathway involving radical anions.
In the SRN1 reaction of 1-iodo-2-methoxynaphthalene (B1296216) with the anion of 2-naphthol (B1666908), the initiation step involves the transfer of an electron to the aryl halide, forming a radical anion. arkat-usa.org This radical anion then fragments to produce an aryl radical and a halide ion. The aryl radical can then couple with the nucleophile to form the radical anion of the substitution product, which subsequently transfers an electron to another molecule of the starting material to propagate the chain reaction. arkat-usa.org Solvents like liquid ammonia (B1221849) or DMSO have been found to be effective for these reactions, as they can facilitate the radical-nucleophile coupling step. arkat-usa.org
The presence of radical intermediates can be inferred from experimental observations. arkat-usa.org The competition between the radical-nucleophile coupling and the reduction of the aryl radical is a critical factor influencing the reaction yield. arkat-usa.org
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. princeton.eduwikipedia.orglibretexts.org This effect arises from the difference in reaction rates when an atom in a reactant is replaced by one of its isotopes, most commonly hydrogen with deuterium. wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. epfl.ch
In the context of directed metalation of 1-methoxynaphthalene, KIE studies have provided crucial insights. The lithiation of 1-methoxynaphthalene with n-BuLi exhibits a significant KIE when the C2-hydrogen is replaced with deuterium, indicating that the C-H bond cleavage at this position is involved in the rate-determining step of this kinetically controlled reaction. researchgate.net Conversely, the reaction with t-BuLi to form the 8-lithiated product shows no significant KIE, suggesting a thermodynamically controlled process where C-H bond cleavage is not rate-limiting. researchgate.net
The magnitude of the KIE can also provide information about the transition state structure. princeton.eduepfl.ch A large KIE suggests a transition state where the bond to the isotope is significantly broken. epfl.ch Quantitative analysis of KIEs in complex, multi-step reactions requires careful consideration of all kinetically relevant steps. osti.gov
| Reaction | Isotopic Substitution | Observed KIE | Implication | Ref. |
| Lithiation of 1-methoxynaphthalene with n-BuLi/TMEDA | H at C2 replaced with D | Significant (kH/kD > 1) | C-H bond cleavage is in the rate-determining step | researchgate.net |
| Lithiation of 1-methoxynaphthalene with t-BuLi | H at C8 replaced with D | Insignificant (kH/kD ≈ 1) | C-H bond cleavage is not in the rate-determining step | researchgate.net |
Solvent and Aggregation Effects on Reactivity and Selectivity
The solvent and the aggregation state of organometallic reagents can dramatically influence the reactivity and selectivity of reactions involving this compound. researchgate.net Organolithium reagents, for example, are known to exist as aggregates in solution, and the nature of these aggregates can be highly dependent on the solvent. acs.org
In directed ortho-metalation reactions, the solvent can affect the equilibrium between different aggregated states of the organolithium reagent, which in turn can alter the regioselectivity of the deprotonation. researchgate.net The addition of donor solvents or co-solvents can break up larger aggregates into smaller, more reactive species. researchgate.net For instance, the lithiation of 1-methoxynaphthalene shows a strong solvent dependence, with different solvents favoring different lithiation positions. researchgate.net This is attributed to the different solvation and aggregation states of the organolithium reagent in various media. researchgate.net
| Reaction | Solvent/Additive | Effect | Mechanistic Rationale | Ref. |
| Lithiation of 1-methoxynaphthalene | n-Hexane vs. THF | Alters regioselectivity | Changes in organolithium aggregation and solvation | researchgate.net |
| Cross-coupling of 2-methoxynaphthalene (B124790) | Toluene vs. THF | Significantly different product yields | Stabilization of catalytic intermediates | researchgate.net |
| Lithiation of ethyl phenyl sulfide | n-Hexane vs. THF | Switches between ortho- and α-lithiation | Solvent-dependent stability of lithiated intermediates | researchgate.net |
Computational and Theoretical Chemistry of 1 Bromo 7 Methoxynaphthalene
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a quantitative description of the electron distribution and energy levels within a molecule, which in turn dictate its chemical behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying the electronic structure of molecules. nih.gov DFT calculations are employed to determine the optimized geometry of 1-bromo-7-methoxynaphthalene, its vibrational frequencies, and other ground-state properties.
In a typical DFT study, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is combined with a basis set like 6-311++G(d,p) to solve the Kohn-Sham equations. This approach has been successfully applied to isomers like 2-bromo-6-methoxynaphthalene (B28277) to elucidate its structural parameters and vibrational spectra. nih.gov For this compound, DFT would be used to predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. The methoxy (B1213986) group and the bromine atom, as substituents on the naphthalene (B1677914) core, are expected to induce notable changes in the electronic distribution and geometry compared to unsubstituted naphthalene.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties
To investigate the electronic excited states and spectroscopic properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govresearchgate.net TD-DFT calculations, often performed using the same functional and basis set as the ground-state DFT calculations, can predict the electronic absorption spectra (UV-Vis spectra) of the molecule.
These calculations yield information about the excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). For instance, in the related molecule 2-bromo-6-methoxynaphthalene, TD-DFT calculations have been used to determine the frontier molecular orbitals and the corresponding energy gap. nih.gov Similar calculations for this compound would allow for the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule, providing a deeper understanding of its photophysical properties.
HOMO-LUMO Energy Analysis and Charge Transfer Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.govresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the methoxy group, while the LUMO may be distributed over the entire molecule, including the bromine atom. The energy gap can be calculated from the HOMO and LUMO energies obtained from DFT calculations. This analysis helps in characterizing the intramolecular charge transfer that can occur upon electronic excitation.
Based on a study of the isomer 2-bromo-6-methoxynaphthalene, the following table presents representative HOMO-LUMO energy values and related quantum chemical parameters calculated at the B3LYP/6-311++G(d,p) level. nih.gov It is anticipated that this compound would exhibit comparable values.
| Parameter | Value for 2-bromo-6-methoxynaphthalene (eV) |
|---|---|
| EHOMO | -6.021 |
| ELUMO | -1.813 |
| Energy Gap (ΔE) | 4.208 |
Reactivity Site Prediction
Identifying the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack is crucial for understanding its chemical reactions. Computational methods provide powerful tools for predicting these reactive sites.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govuni-muenchen.de The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. Green areas denote neutral potential.
For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the methoxy group, making it a prime site for electrophilic attack. The regions around the hydrogen atoms and the bromine atom would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic interactions. Such maps provide an intuitive understanding of the molecule's reactive behavior. nih.gov
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a powerful method for visualizing chemical bonding, identifying lone pairs, and distinguishing between different types of chemical bonds (covalent, ionic, metallic). wikipedia.orgdiva-portal.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. diva-portal.org
An ELF analysis of this compound would reveal the localization of electron pairs in the C-C and C-H bonds of the naphthalene ring, the C-O and O-C bonds of the methoxy group, and the C-Br bond. It would also clearly show the lone pairs on the oxygen and bromine atoms. In a study of the isomer 2-bromo-6-methoxynaphthalene, ELF analysis was used to predict reactive sites. nih.gov This analysis is instrumental in understanding the electronic structure and bonding characteristics of the molecule in a chemically intuitive manner.
Fukui Function Calculations
Fukui functions are crucial in predicting the reactive sites of a molecule for nucleophilic, electrophilic, and radical attacks. These calculations, often performed using DFT methods, help in understanding the local reactivity of this compound. For instance, in a related compound, 2-bromo-6-methoxynaphthalene (2BMN), Fukui calculations were used to determine all electrophilic and nucleophilic areas of the molecule. nih.gov The analysis of these functions allows for the identification of atoms most susceptible to attack, which is vital for predicting the outcomes of chemical reactions. The local softness and philicity indices, derived from Fukui functions, further refine these predictions by quantifying the reactivity of each atomic site within the molecule. researchgate.net
Vibrational Spectroscopy Analysis and Potential Energy Distribution (PED)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Computational methods are employed to calculate the vibrational frequencies and intensities, which are then compared with experimental data. For 1-methoxynaphthalene (B125815), a complete vibrational assignment of wavenumbers is made based on the potential energy distribution (PED). researchgate.net This analysis helps to associate calculated vibrational frequencies with specific types of molecular motion, such as stretching, bending, and torsional modes. researchgate.net
In a study on 2-bromo-6-methoxynaphthalene, calculated vibrational wavenumbers were scaled to align with experimental data, and the PED was used to assign all modes of vibration. nih.gov Similar analyses on related naphthalene derivatives, like 1-bromo-4-fluoronaphthalene (B1202307) and 1-bromo-2-methylnaphthalene, have also utilized DFT for vibrational spectral analysis, demonstrating the reliability of this approach in characterizing the vibrational properties of substituted naphthalenes. researchgate.net
Table 1: Experimental and Calculated Vibrational Frequencies for Related Naphthalene Compounds
| Vibrational Mode | 1-methoxynaphthalene (Experimental cm⁻¹) | 1-methoxynaphthalene (Calculated cm⁻¹) | 2-bromo-6-methoxynaphthalene (Calculated cm⁻¹) |
| C-H stretching | 3121, 3113, 3090, 3071, 3054 | - | - |
| C-C stretching (aromatic) | 1585, 1573, 1520, 1605, 1618 | 1692-1251 | - |
| C-O-C asymmetric stretching | - | - | - |
| C-O-C symmetric stretching | - | - | - |
| C-Br stretching | - | - | - |
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de This analysis is used to understand intramolecular interactions, charge transfer, and the stability of the molecular structure. nih.gov
NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory. uni-muenchen.de For example, in 2-bromo-6-methoxynaphthalene, NBO analysis was employed to study the delocalization of electron density and explain intramolecular transitions and structural stability. nih.gov The analysis provides insights into hyperconjugative interactions, which are crucial for understanding the electronic effects of substituents on the naphthalene ring.
Substituent Effects on Electronic and Structural Properties of Mono-Substituted Naphthalenes
The electronic and structural properties of naphthalene derivatives are significantly influenced by the nature and position of their substituents. researchgate.netnih.gov Theoretical studies on various mono-substituted naphthalenes, including those with -Br and other groups, have been conducted to understand these effects. researchgate.netnih.gov
DFT calculations have shown that substituents like -NH2 can cause a significant reduction in the HOMO-LUMO energy gap, which is a key parameter in determining chemical reactivity and stability. researchgate.netnih.gov The position of the substituent (α or β) on the naphthalene ring also plays a critical role in determining the electronic properties. researchgate.net For instance, the electron density distribution in the HOMO and LUMO is affected by the substituent's position. researchgate.net
Geometric parameters such as bond lengths and angles are also altered by substitution. Electron-donating groups can affect the C-C bond lengths and bond angles within the naphthalene ring. researchgate.net Studies comparing substituent effects in naphthalene and benzene (B151609) have shown that naphthalene-based systems can be more sensitive probes for these effects. mdpi.com
Torsional Dynamics and Rotational Barrier Predictions
Computational studies can predict the rotational barriers and torsional dynamics of substituent groups on the naphthalene core. For non-halogen substituents on naphthalene, rotational barriers have been predicted, and the sensitivity of these barriers to the local intramolecular environment has been explored. researchgate.netnih.gov
The torsional frequencies, calculated within the harmonic approximation, can be used to understand the differences in the environment of the same substituent at different positions on the naphthalene ring. researchgate.netnih.gov This information is valuable for the analysis of vibrational spectra, particularly in the low-frequency region where torsional modes are typically observed. researchgate.net While specific data for the methoxy group's rotation in this compound is not detailed in the provided results, studies on related molecules like 1-methoxynaphthalene have investigated torsional dynamics. researchgate.net
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights
Comprehensive Vibrational Spectroscopy (FT-IR, FT-Raman) in Conjunction with Theoretical Methods
Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for assigning vibrational modes. For 1-methoxynaphthalene (B125815), DFT calculations at the B3LYP level with various basis sets (such as 6-311++G(d,p)) have shown excellent agreement between calculated and experimental frequencies after scaling. These studies provide a basis for assigning the vibrational modes of 1-bromo-7-methoxynaphthalene.
The vibrational spectrum is characterized by several key regions:
C-H Vibrations : Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. For 1-methoxynaphthalene, these bands are observed around 3065-3005 cm⁻¹ in the FT-IR spectrum and 3060-3010 cm⁻¹ in the FT-Raman spectrum.
Naphthalene (B1677914) Ring Vibrations : The C-C stretching vibrations of the aromatic ring are found in the 1650-1300 cm⁻¹ range. In 1-methoxynaphthalene, prominent bands appear at approximately 1640, 1595, 1580, and 1505 cm⁻¹.
Methoxy (B1213986) Group Vibrations : The C-O stretching of the methoxy group is typically strong in the IR spectrum. For 1-methoxynaphthalene, a band around 1325 cm⁻¹ is assigned to this vibration.
The combination of experimental spectra with theoretical calculations allows for a complete assignment of vibrational modes based on Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates to each normal mode.
Table 1: Selected Vibrational Frequencies for 1-Methoxynaphthalene (as a proxy for this compound)
| FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment (based on DFT/PED) | Reference |
| 3065 | 3060 | Aromatic C-H Stretch | |
| 3005 | 3010 | Aromatic C-H Stretch | |
| 1640 | 1640 | C-C Ring Stretch | |
| 1580 | 1595 | C-C Ring Stretch | |
| 1325 | - | C-O Stretch (Methoxy) | |
| - | 478 | In-plane Ring Vibration |
Advanced Nuclear Magnetic Resonance (NMR) Studies for Regioselectivity and Mechanistic Pathway Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the regiochemistry of substituted naphthalenes. In the synthesis of this compound, NMR is essential to verify that the electrophilic bromination has occurred at the desired C1 position, rather than other activated positions on the naphthalene ring.
Studies on the regioselective reactions of 1-methoxynaphthalene derivatives demonstrate the power of NMR in mechanistic confirmation. For instance, the lithiation of 1-methoxynaphthalene can be directed to either the C2 or C8 position depending on the choice of reagent (n-BuLi vs. t-BuLi), and the resulting product distribution is confirmed by NMR analysis. This highlights how NMR can distinguish between kinetic and thermodynamic reaction pathways.
Similarly, in electrophilic substitution reactions, such as iodination or bromination, ¹H NMR is used to determine the conversion rates and the isomeric purity of the products. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide unambiguous evidence of the substituent positions. For a 1,7-disubstituted naphthalene, the proton signals and their coupling patterns would be distinct from, for example, a 1,2- or 1,4-disubstituted product.
Table 2: ¹H and ¹³C NMR Data for the Related Compound 1-bromo-7-methoxynaphthalen-2-ol (B15232907) in CDCl₃
| Data Type | Chemical Shift (δ) / ppm | Assignment | Reference |
| ¹H NMR | 7.60 (dd, J = 9.2 Hz, 2H) | Aromatic H | |
| ¹H NMR | 7.26 (d, J = 9.2 Hz) | Aromatic H | |
| ¹³C NMR | 153.0, 130.9, 130.6, 130.0 | Aromatic C | |
| ¹³C NMR | 127.1, 125.5, 118.3, 117.3 | Aromatic C | |
| ¹³C NMR | 114.8 | Aromatic C | |
| ¹³C NMR | 57.1 | Methoxy C (-OCH₃) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated π-system. Naphthalene and its derivatives absorb strongly in the UV region due to π → π* transitions within the aromatic rings.
The electronic spectrum of 1-methoxynaphthalene, the parent structure, has been studied using time-dependent DFT (TD-DFT) methods, which calculate excitation energies and oscillator
Applications of 1 Bromo 7 Methoxynaphthalene and Its Derivatives in Advanced Chemical Fields
Building Blocks for Complex Molecular Architectures
1-bromo-7-methoxynaphthalene serves as a crucial starting material for the construction of intricate molecular structures. The presence of the bromine atom allows for various coupling reactions, such as Suzuki and Ullmann couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is instrumental in synthesizing complex polycyclic aromatic hydrocarbons and other elaborate organic frameworks.
For instance, derivatives of this compound can be utilized in the synthesis of triptycene-based compounds. Although a study on the use of an optically active triptycene (B166850) ligand in the coupling of 2-methylphenylboronic acid with 1-bromo-2-methoxynaphthalene (B48351) did not result in an enantiomeric excess, it highlights the potential of such naphthalene (B1677914) derivatives in exploring complex, three-dimensional molecular architectures. mdpi.com The selective synthesis of various bromonaphthalene derivatives, which can be subsequently converted to their methoxy (B1213986) counterparts, further expands the toolkit for chemists to build complex molecules. sci-hub.ru
The strategic placement of the methoxy group influences the electronic properties and reactivity of the naphthalene ring system, guiding further functionalization. This directing effect is valuable in multi-step syntheses where precise control over the introduction of subsequent substituents is necessary. smolecule.com
Intermediates in Medicinal Chemistry Research and Scaffold Design
In the realm of medicinal chemistry, this compound and its derivatives are valuable intermediates for the design and synthesis of novel therapeutic agents. The naphthalene scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. ufrj.br
A significant application of a derivative, 7-methoxy-1-naphthylacetonitrile, is as a key intermediate in the synthesis of agomelatine (B1665654), a drug used to treat major depressive disorder. smolecule.compatsnap.com The synthesis of agomelatine can start from this compound, which is converted to (7-methoxy-1-naphthyl)acetonitrile. patsnap.com This highlights the industrial relevance of this bromo-compound in pharmaceutical manufacturing.
Furthermore, naphthalene derivatives, in general, have been explored for a range of biological activities, including potential anticancer and antimicrobial properties. smolecule.comsmolecule.comderpharmachemica.com For example, some 6-methoxynaphthalene derivatives have shown promising inhibitory activity against colon cancer cell lines. derpharmachemica.comresearchgate.net The synthesis of 1,3,4-oxadiazoles incorporating a 4-methoxynaphthalene ring has also led to the discovery of new compounds with antimicrobial activity. tandfonline.comtandfonline.com The versatility of the this compound core allows for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships and the design of new drug candidates.
| Derivative | Application in Medicinal Chemistry |
| 7-Methoxy-1-naphthylacetonitrile | Intermediate in the synthesis of agomelatine. smolecule.compatsnap.com |
| 6-Methoxynaphthalene derivatives | Investigated for potential anticancer activity. derpharmachemica.com |
| 4-Methoxynaphthalene derivatives | Used to synthesize compounds with antimicrobial activity. tandfonline.comtandfonline.com |
Precursors for Functionalized Polymers with Tailored Properties
The unique electronic and structural features of this compound make it and its derivatives attractive precursors for the synthesis of functionalized polymers. The naphthalene unit can be incorporated into polymer backbones or as side chains to impart specific properties such as thermal stability, fluorescence, and gas adsorption capabilities. researchgate.net
Naphthalene-based polymers have been synthesized for various applications. For example, hyper-cross-linked polymers (HCLPs) derived from naphthalene have demonstrated large specific surface areas and potential for gas adsorption. researchgate.net The introduction of functional groups, such as the methoxy group in this compound, can further tailor the properties of these polymers. researchgate.net
While direct polymerization of this compound is not widely reported, its derivatives can be used to create polymers with specific functionalities. For instance, hydroxyl-functionalized naphthalene groups can be used to synthesize polymers with defined repeat units and molecular weights. google.com The ability to convert the bromo- group into other functional groups opens up a wide range of possibilities for creating novel monomers for polymerization.
Development of Specialty Chemicals and Functional Materials
The applications of this compound extend to the development of specialty chemicals and advanced functional materials with specific optical and electronic properties.
Materials with Specific Optical Properties
Naphthalene derivatives are known for their fluorescent properties. researchgate.net By incorporating the this compound moiety into larger molecules or polymers, materials with tailored photophysical characteristics can be developed. These materials could find use in applications such as organic light-emitting diodes (OLEDs), sensors, and imaging agents. The methoxy group, being an electron-donating group, can influence the fluorescence quantum yield and emission wavelength of the resulting materials.
Optoelectronic Material Intermediates
This compound serves as an intermediate in the synthesis of materials for optoelectronic devices. chemscene.com Naphthalene diimide (NDI) derivatives, for example, have been utilized as electron-extraction layers in perovskite solar cells. rsc.org The synthesis of such complex NDI structures can involve precursors derived from functionalized naphthalenes. The bromo- and methoxy- groups on the naphthalene ring provide handles for synthetic modifications to fine-tune the electronic properties of the final material for optimal device performance.
Small Molecule Semiconductor Synthesis
The compound 1-bromo-6-methoxynaphthalene, an isomer of the subject compound, is listed as a building block for the synthesis of small molecule semiconductors. chemscene.com This suggests that this compound could also be a valuable precursor in this field. Small molecule organic semiconductors are of interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to synthesize well-defined, high-purity organic molecules is crucial for achieving high charge carrier mobility and device efficiency. The defined structure of this compound makes it a suitable starting point for the rational design and synthesis of new semiconductor materials.
| Application Area | Specific Use |
| Optical Materials | Development of fluorescent materials. researchgate.net |
| Optoelectronics | Intermediate for electron-extraction layers in solar cells. chemscene.comrsc.org |
| Semiconductors | Building block for small molecule semiconductors. chemscene.com |
Role in Synthetic Methodologies for Molecular Motors
The development of synthetic molecular motors, which are molecules capable of continuous, directional rotary motion powered by an external energy source like light, represents a significant frontier in nanotechnology. The construction of these intricate molecular machines relies on the strategic synthesis of specific building blocks, often referred to as "top" and "bottom" halves, which are later coupled to form the final overcrowded alkene structure. Naphthalene derivatives are frequently employed in the synthesis of these components, particularly the "top-half" ketones. acs.orgnih.gov
The general approach to synthesizing naphthalene-based top halves involves a Friedel–Crafts acylation followed by a Nazarov cyclization. acs.orgnih.gov For instance, 1-methoxynaphthalene (B125815) can be reacted with methacrylic acid in the presence of polyphosphoric acid (PPA) to form a methoxy-substituted top-half ketone. acs.orgnih.govnih.gov This methoxy group is valuable as it increases the electron density of the system and provides a chemical handle for further functionalization. acs.org
While direct research on this compound in this specific context is not extensively documented in the provided sources, its structure is a logical combination of the two key functional groups used in these syntheses: a methoxy group for electronic tuning and a bromo group for functionalization. The synthesis of a motor building block from a precursor like this compound would follow established methodologies for creating functionalized naphthalene-based ketones, which are essential components for first-generation molecular motors. acs.orguq.edu.au
Table 1: Synthetic Strategies for Naphthalene-Based Molecular Motor Components
| Starting Material | Reagents | Product Type | Reported Yield | Reference |
| 1-Methoxynaphthalene | Methacrylic acid, Polyphosphoric acid (PPA) | Methoxy-substituted naphthalene top half | 67% | acs.orgnih.gov |
| 1-Bromonaphthalene | Methacrylic acid, Polyphosphoric acid (PPA) or AlCl₃ | Bromo-naphthalene top half | ~5% | acs.orgnih.gov |
| 1,4-Dibromonaphthalene | n-BuLi, TMSCl; then 3-chloropropanoyl chloride, AlCl₃; then H₂SO₄; then methylation | Bromo-naphthalene top half | ~50% (4 steps) | acs.orgnih.gov |
Ligand Synthesis for Catalytic Applications
Bromo-methoxynaphthalene derivatives are valuable precursors in the synthesis of specialized ligands for transition metal catalysis. The bromine atom serves as a handle for coupling reactions, while the methoxy group can influence the electronic properties and solubility of the resulting ligand. These ligands are crucial for a variety of catalytic transformations, including cross-coupling reactions.
A significant application is in the synthesis of bulky phosphine (B1218219) ligands. For example, 1-bromo-2-methoxynaphthalene has been used to create triptycene-based monophosphine ligands. acs.orgmdpi.com These ligands, when complexed with palladium, are highly effective catalysts for Suzuki–Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl halides and arylboronic acids. acs.org The process involves converting the 1-bromo-2-methoxynaphthalene into a naphthylboronic acid, which is then used in subsequent steps to build the rigid triptycene scaffold. acs.org The resulting phosphine ligand imparts high activity to the palladium catalyst, allowing reactions to proceed under mild conditions with very low catalyst loadings. acs.org
In a similar vein, polyfluorinated bromo-methoxynaphthalene derivatives have been used to synthesize binaphthyl ligands. fluorine1.ru For instance, 1-bromo-2-methoxy-5,6,7,8-tetrafluoronaphthalene undergoes a copper-catalyzed Ullmann homocoupling reaction to produce 5,5',6,6',7,7',8,8'-octafluoro-2,2'-dimethoxy-1,1'-binaphthyl. fluorine1.ru Such binaphthyl compounds are foundational structures for a wide range of chiral ligands used in asymmetric catalysis.
Although these examples utilize isomers of this compound, the chemical principles are directly applicable. The C-Br bond in this compound provides a reactive site for forming organometallic reagents or for direct participation in cross-coupling reactions to construct complex ligand frameworks. The 7-methoxy group would similarly influence the steric and electronic nature of the final ligand, affecting the performance of the metal complex in catalytic cycles.
Table 2: Catalytic Applications of Ligands Derived from Bromo-Methoxynaphthalene Precursors
| Precursor | Ligand Type | Metal | Reaction Type | Product Yield | Reference |
| 1-Bromo-2-methoxynaphthalene | Triptycene Monophosphine | Palladium | Suzuki-Miyaura Coupling | Up to 99% | acs.org |
| 1-Bromo-2-methylnaphthalene | Triptycene Monophosphine | Palladium | Suzuki-Miyaura Coupling | 86% | acs.orgmdpi.com |
| 1-Bromo-2-methoxy-5,6,7,8-tetrafluoronaphthalene | Binaphthyl | Copper | Ullmann Homocoupling | 85% | fluorine1.ru |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-bromo-7-methoxyNaphthalene with high regioselectivity?
- Methodological Answer : Regioselective bromination of methoxynaphthalene derivatives typically employs electrophilic aromatic substitution (EAS). For 7-methoxynaphthalene, bromine (Br₂) in acetic acid or a Lewis acid catalyst (e.g., FeBr₃) can direct bromination to the α-position (C1). Temperature control (0–25°C) and stoichiometric monitoring via thin-layer chromatography (TLC) are critical to minimize di-substitution. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) . Confirm regiochemistry using nuclear Overhauser effect (NOE) NMR or X-ray crystallography.
Q. How can UV/Visible spectroscopy and mass spectrometry characterize this compound?
- Methodological Answer : UV/Vis spectroscopy reveals π→π* transitions in the aromatic system. For this compound, expect absorption maxima near 280–320 nm, influenced by electron-withdrawing (Br) and donating (OCH₃) groups. Compare with computational TD-DFT results to validate assignments . Electron ionization (EI) mass spectrometry typically shows a molecular ion peak at m/z 222 (C₁₁H₉BrO⁺) and fragment peaks from Br loss (m/z 143, C₁₁H₉O⁺). High-resolution mass spectrometry (HRMS) confirms the molecular formula .
Q. What are standard protocols for assessing acute toxicity in mammalian models?
- Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity. Administer this compound via oral gavage in rodents (e.g., Sprague-Dawley rats) at doses of 5–2000 mg/kg. Monitor mortality, body weight, and systemic effects (hepatic, renal) over 14 days. Histopathological analysis of liver and kidney tissues identifies necrotic or inflammatory responses. Include positive controls (e.g., naphthalene) and validate exposure levels via HPLC analysis of blood/serum .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported hepatotoxicity across in vitro and in vivo systems?
- Methodological Answer : Discrepancies often arise from metabolic differences. Use primary hepatocytes (human/rat) with CYP450 inhibitors (e.g., 1-aminobenzotriazole) to assess bioactivation pathways. Compare with in vivo metabolite profiling (LC-MS/MS) of hepatic microsomes. For conflicting data, apply the ATSDR risk-of-bias framework: evaluate randomization, blinding, and exposure characterization in existing studies (Tables C-6, C-7) . Prioritize studies with low attrition bias and validated biomarkers (e.g., glutathione depletion) .
Q. What computational models predict the environmental partitioning of this compound?
- Methodological Answer : Use EPI Suite™ or OPERA to estimate log Kow (octanol-water partition coefficient) and biodegradation potential. Molecular dynamics (MD) simulations with GAFF force fields model interactions with soil organic matter. Validate predictions against experimental soil adsorption coefficients (Koc) from batch equilibrium tests. Environmental monitoring data (air/water/sediment) should follow EPA Method 8270 for GC-MS analysis .
Q. How to design a study evaluating the compound’s photostability and reactive oxygen species (ROS) generation?
- Methodological Answer : Expose this compound to UV light (λ = 254–365 nm) in a photoreactor. Monitor degradation via HPLC and identify photoproducts using HRMS. Quantify ROS (e.g., hydroxyl radicals) with fluorescent probes (e.g., terephthalic acid) in aqueous solutions. Correlate photostability with substituent effects: bromine’s electron-withdrawing nature may reduce ROS vs. unsubstituted naphthalene .
Data Gaps and Research Priorities
- Unresolved Issue : Long-term endocrine disruption potential. Proposed studies: Use OECD TG 456 (H295R steroidogenesis assay) to measure cortisol/testosterone modulation.
- Priority : Develop sensitive biomarkers for chronic low-dose exposure, leveraging omics (transcriptomics/proteomics) in zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
